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3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

PROTAC design E3 ligase ligand physicochemical profiling

3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS 2152672-96-1, also designated E3 ligase Ligand 79 or HY-W593794) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the indazole-piperidine-2,6-dione structural class. It serves as the CRBN-recruiting moiety in the construction of proteolysis-targeting chimeras (PROTACs) and has been specifically validated as the E3 ligase ligand component of PROTAC CDK2/4 Degrader-1 (HY-179688), which achieves DC50 values ≤ 10 nM for both CDK2 and CDK4.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
Cat. No. B13499277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O
InChIInChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)
InChIKeyUYLCMFFNTCBIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (E3 Ligase Ligand 79): CRBN E3 Ligase Ligand for PROTAC Procurement


3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS 2152672-96-1, also designated E3 ligase Ligand 79 or HY-W593794) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the indazole-piperidine-2,6-dione structural class [1]. It serves as the CRBN-recruiting moiety in the construction of proteolysis-targeting chimeras (PROTACs) and has been specifically validated as the E3 ligase ligand component of PROTAC CDK2/4 Degrader-1 (HY-179688), which achieves DC50 values ≤ 10 nM for both CDK2 and CDK4 . The compound features a 6-amino-1-methyl-1H-indazole substituent at the 3-position of the piperidine-2,6-dione ring, distinguishing it from classical phthalimide- and isoindolinone-based CRBN ligands such as thalidomide, lenalidomide, and pomalidomide .

Why 3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione Cannot Be Replaced by Generic CRBN Ligands in PROTAC Design


CRBN ligands are not functionally interchangeable in PROTAC design because the E3 ligase ligand determines ternary complex geometry, ubiquitination efficiency, linker attachment vector, and physicochemical properties of the final degrader molecule [1]. Classical CRBN ligands (thalidomide, lenalidomide, pomalidomide) bear a phthalimide or isoindolinone core with limited and chemically distinct linker exit vectors, whereas 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione provides a primary aromatic amine at the indazole 6-position as a conjugation handle, enabling amide bond formation with linker-carboxylic acid intermediates under standard coupling conditions [2]. A cryo-EM structure of the closely related (3R)-3-{1-methyl-6-[(piperidin-4-yl)amino]-1H-indazol-3-yl}piperidine-2,6-dione bound to CRBN/DDB1 (PDB: 9DQD, resolution 3.00 Å) confirms that indazole-based ligands engage CRBN with a binding pose distinct from that of lenalidomide and pomalidomide, occupying a non-traditional chemical space within the cereblon binding pocket [3]. Substituting this ligand with a generic thalidomide derivative would alter the exit vector trajectory and linker attachment chemistry, likely compromising degrader potency and selectivity.

Quantitative Differential Evidence for 3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione vs. Comparator CRBN Ligands


Indazole vs. Phthalimide Scaffold: Physicochemical Property Comparison for Linker Design and Solubility

3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione exhibits an XLogP3 of 0, compared to 0.33 for thalidomide, -0.71 for lenalidomide, and 0.54 for pomalidomide [1]. Its computed topological polar surface area (tPSA) is approximately 89 Ų, versus approximately 83 Ų for thalidomide, 92 Ų for lenalidomide, and 109 Ų for pomalidomide [1]. The intermediate lipophilicity and lower tPSA relative to pomalidomide suggest potentially favorable permeability characteristics for PROTAC conjugates, where excessive polarity from the E3 ligand can limit cellular uptake of the final heterobifunctional molecule [2].

PROTAC design E3 ligase ligand physicochemical profiling

6-Amino Conjugation Handle: Synthetic Differentiation from Classical CRBN Ligands for PROTAC Assembly

The 6-amino group on the indazole ring of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione serves as a primary amine conjugation handle suitable for direct amide bond formation with linker-carboxylic acid intermediates [1]. In contrast, classical CRBN ligands lack an aromatic amine exit vector: thalidomide, lenalidomide, and pomalidomide require functionalization at the phthalimide C4/C5 positions or the isoindolinone C5 position, which demand separate synthetic manipulations such as nitration/reduction sequences or transition metal-catalyzed cross-couplings to install amine handles [1]. A recent publication demonstrated that the Buchwald-Hartwig amination of unprotected glutarimides—specifically using 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (the bromo precursor to this compound) with various amines—enabled the rapid parallel synthesis of 30 structurally diverse CRBN binders [2].

PROTAC linker chemistry E3 ligase ligand functionalization amide conjugation

Cryo-EM Structural Validation: Indazole-Based CRBN Binding Pose Distinct from Lenalidomide and Pomalidomide

A cryo-electron microscopy structure of human CRBN/DDB1 in complex with the closely related ligand (3R)-3-{1-methyl-6-[(piperidin-4-yl)amino]-1H-indazol-3-yl}piperidine-2,6-dione (PDB: 9DQD, EMDB: EMD-47111, resolution 3.00 Å) provides atomic-level evidence that indazole-piperidine-2,6-dione ligands occupy a non-traditional binding mode within the cereblon thalidomide-binding domain, distinct from the binding poses observed for lenalidomide (PDB: 4TZ4) and pomalidomide (PDB: 4XHB) [1]. The indazole ligand engages the CRBN glutarimide binding pocket via the piperidine-2,6-dione moiety while the indazole substituent extends toward a sub-pocket that is not accessed by classical phthalimide-based ligands, potentially altering the neosubstrate degradation profile [2].

cereblon structural biology cryo-EM E3 ligase binding mode

Proven Degrader Performance: PROTAC CDK2/4 Degrader-1 Achieves DC50 ≤ 10 nM Using This E3 Ligase Ligand

PROTAC CDK2/4 Degrader-1 (HY-179688), constructed using 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione as the CRBN-recruiting moiety, achieves DC50 values of ≤ 10 nM for both CDK2 and CDK4 degradation, with demonstrated anti-proliferative activity in OVCAR3 and T47D cancer cell lines . This level of degradation potency — achieved with an indazole-based CRBN ligand — compares favorably with PROTACs built on lenalidomide-conjugated scaffolds targeting other kinases, though direct head-to-head comparisons with identical target protein ligands but different E3 ligase handles are not available in the public domain [1]. The degradation efficiency confirms that this indazole-piperidine-2,6-dione ligand can productively recruit the CRL4^CRBN E3 ligase complex to target proteins within cells [1].

targeted protein degradation CDK2/CDK4 PROTAC efficacy

Commercial Purity and Storage Specifications: Supplier-Validated Quality Benchmarks

Commercially available 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is supplied at ≥ 98% purity (HPLC) by Sigma-Aldrich (solid form, country of origin CN) and at 99.07% purity by MedChemExpress (HY-W593794) . Storage specifications require 2–8 °C with protection from light, and the compound is reported as stable at ambient temperature for several days during shipping . The recommended long-term storage condition of -20 °C (powder, 3 years) or -80 °C (in solvent, 6 months) is typical for CRBN ligands of this class .

quality control storage stability vendor specification

Rotatable Bond Count and Conformational Rigidity: Implications for PROTAC Linker Design

3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione possesses only 1 rotatable bond (the C–C bond connecting the indazole to the piperidine-2,6-dione ring), identical to thalidomide (1 rotatable bond) but lower than many flexible PROTAC E3 ligands that incorporate PEG or alkyl linkers directly onto the E3 ligand scaffold [1]. This conformational restriction may reduce the entropic penalty upon ternary complex formation and potentially improve degradation efficiency by pre-organizing the E3 ligase ligand for CRBN binding [2]. However, direct comparative ternary complex formation kinetic data (e.g., Kd, cooperativity factor α) for PROTACs built with this ligand vs. more flexible E3 ligands are not currently available in the open literature.

conformational restriction PROTAC linker optimization ternary complex formation

Validated Application Scenarios for 3-(6-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione in PROTAC Research and Development


PROTAC Library Synthesis via Direct Amide Conjugation at the 6-Amino Exit Vector

Laboratories engaged in PROTAC library construction can directly couple 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione to commercially available linker-carboxylic acid intermediates (e.g., PEGn-acid, alkyl diacid linkers) using standard amide coupling reagents (EDC/HOBt, HATU, or PyBOP) [1]. This eliminates the 2–3 synthetic steps required to install an amine handle on classical CRBN ligands such as lenalidomide or pomalidomide prior to linker attachment [1]. The resulting E3 ligase ligand-linker conjugate can then be coupled to a target protein ligand to generate a full PROTAC molecule, following the modular assembly strategy validated in the synthesis of PROTAC CDK2/4 Degrader-1 .

Rational PROTAC Design Leveraging Cryo-EM-Validated CRBN Binding Mode

Computational chemistry and structure-based drug design teams can utilize the cryo-EM structure of the closely related indazole-piperidine-2,6-dione ligand bound to CRBN/DDB1 (PDB: 9DQD, 3.00 Å) [1] to guide in silico PROTAC design. The defined exit vector trajectory from the indazole 6-position provides a structural basis for selecting linker length and composition that yields productive ternary complex geometries with the target protein of interest [1]. This structural information is particularly valuable when designing PROTACs against targets where the ubiquitinatable lysine residues must be positioned within a specific distance (~10–15 Å) from the E2 ubiquitin-conjugating enzyme active site .

Parallel Synthesis of CRBN Binder Libraries via Buchwald-Hartwig Diversification

Medicinal chemistry teams seeking to explore CRBN ligand structure-activity relationships can use the bromo analog 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (commercially available) as a diversification precursor [1]. The recently reported Buchwald-Hartwig amination protocol enables direct cross-coupling of unprotected glutarimides with diverse amine nucleophiles, allowing rapid parallel synthesis of structurally varied CRBN binders [1]. The amino compound 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione serves both as a reference standard for analytical characterization of the library and as a starting material for reductive amination or diazotization-based diversification chemistries .

Benchmarking CRBN Ligand Performance in Cellular Degradation Assays

Core facilities and screening laboratories evaluating different E3 ligase ligands for PROTAC development programs can incorporate 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione into a standardized benchmarking workflow [1]. By conjugating this ligand to a common target warhead and linker system (e.g., BRD4 inhibitor JQ1 via a PEG linker) and comparing degradation efficiency against parallel constructs using lenalidomide, pomalidomide, or VHL-based E3 ligands, researchers can empirically determine which E3 ligase handle yields optimal degradation potency, selectivity, and maximal degradation (Dmax) for their specific target protein . The PROTAC CDK2/4 Degrader-1 data (DC50 ≤ 10 nM) [2] provides a performance benchmark against which custom PROTAC constructs can be compared.

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